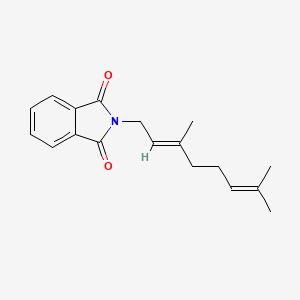
(S)-1-((S)-1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL is a chiral amine compound with significant applications in various fields of chemistry and biology. The compound is characterized by its pyrrolidine ring structure, which is substituted with a benzyl group and an ethanamine moiety. The presence of two chiral centers in the molecule makes it an interesting subject for stereochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Addition of the Ethanamine Moiety: The ethanamine group is added through a reductive amination reaction, where an aldehyde or ketone precursor is reduced in the presence of an amine.
Industrial Production Methods
In industrial settings, the production of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used to facilitate the hydrogenation steps in the synthesis.
化学反应分析
Types of Reactions
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Benzyl halides or alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, and various substituted derivatives of the original compound.
科学研究应用
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
®-1-(®-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL: The enantiomer of the compound, with different stereochemical properties.
N-Benzylpyrrolidine: A structurally similar compound lacking the ethanamine moiety.
Pyrrolidine: The parent compound without the benzyl and ethanamine substitutions.
Uniqueness
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL is unique due to its specific stereochemistry and the presence of both benzyl and ethanamine groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H22Cl2N2 |
|---|---|
分子量 |
277.23 g/mol |
IUPAC 名称 |
(1S)-1-[(3S)-1-benzylpyrrolidin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m0../s1 |
InChI 键 |
ITNDAGFSBOVJQU-JBUFHSOLSA-N |
手性 SMILES |
C[C@@H]([C@H]1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
规范 SMILES |
CC(C1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)




![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)




![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
